(E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
CAS No.: 1415313-20-0
Cat. No.: VC21398359
Molecular Formula: C15H10FNO3
Molecular Weight: 271.24g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1415313-20-0 |
|---|---|
| Molecular Formula | C15H10FNO3 |
| Molecular Weight | 271.24g/mol |
| IUPAC Name | (E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C15H10FNO3/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(10-12)17(19)20/h1-10H/b9-6+ |
| Standard InChI Key | NANZDXIFHBIVTM-RMKNXTFCSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CC=C(C=C2)F |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC=C(C=C2)F |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Identity
(E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one belongs to the chalcone family, an important class of compounds characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system (C6-C3-C6). The compound has a molecular formula of C15H10FNO3 and a molecular weight of 271.24 g/mol . The (E) designation in the name indicates a trans configuration around the carbon-carbon double bond, which significantly influences the compound's physical properties and biological activities.
The structural identity of this compound is well-defined in chemical databases with several identifiers that uniquely characterize it:
| Property | Value |
|---|---|
| PubChem CID | 5342511 |
| IUPAC Name | (E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one |
| Molecular Formula | C15H10FNO3 |
| Molecular Weight | 271.24 g/mol |
| InChIKey | NANZDXIFHBIVTM-RMKNXTFCSA-N |
| ChEMBL ID | CHEMBL2272739 |
| Creation Date | 2005-07-29 |
| Modification Date | 2025-04-05 |
Structural Features
The compound has several distinctive structural features that define its chemical behavior:
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A 3-nitrophenyl ring attached to the carbonyl group
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A 4-fluorophenyl ring connected to the β-carbon of the enone system
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An (E)-configured double bond in the connecting enone linker
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An α,β-unsaturated carbonyl system that serves as a Michael acceptor
The SMILES notation for this compound is C1=CC(=CC(=C1)N+[O-])C(=O)/C=C/C2=CC=C(C=C2)F , which provides a linear representation of its molecular structure. The InChI identifier (InChI=1S/C15H10FNO3/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(10-12)17(19)20/h1-10H/b9-6+) further specifies its structural characteristics including stereochemistry .
Synthesis Methods
Conventional Synthesis
Although the search results don't provide a specific synthesis method for (E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, the synthesis approach can be inferred from related chalcones. Chalcones are typically synthesized via Claisen-Schmidt condensation reactions between acetophenones and benzaldehydes.
For the target compound, the most probable synthetic route would involve the condensation of 3-nitroacetophenone with 4-fluorobenzaldehyde under basic conditions. This approach parallels the synthesis of similar compounds described in the literature. For example, the related compound (E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one was prepared from 2-nitroacetphenone and 4-fluorobenzaldehyde by an Aldol condensation reaction .
The experimental procedure would likely involve:
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Mixing 3-nitroacetophenone and 4-fluorobenzaldehyde in ethanol
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Adding 8% NaOH as a base catalyst
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Stirring the mixture for approximately 4 hours
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Purifying the product through recrystallization from ethyl acetate
Advanced Synthesis Methods
Recent advancements in synthetic methodologies suggest that sonochemical methods could offer significant advantages for the synthesis of chalcones. In a study of a related chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one), researchers found that the sonochemical method dramatically reduced reaction time from 4 hours to just 10 minutes compared to conventional methods . Additionally, the crystallinity of the sonochemically synthesized product was increased by 63% compared to the conventionally synthesized chalcone .
This suggests that (E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one could potentially be synthesized more efficiently using sonochemical methods, which would offer:
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Significantly reduced reaction times
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Improved product yield
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Enhanced crystallinity
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Less energy consumption
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Potentially higher purity
Structural Characterization
Spectroscopic Analysis
Based on the characterization methodologies applied to similar chalcones, the complete characterization of (E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one would typically employ multiple analytical techniques:
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FTIR Spectroscopy would reveal characteristic absorption bands for:
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C=O stretching (approximately 1650-1670 cm⁻¹)
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C=C stretching of the α,β-unsaturated system (approximately 1600-1620 cm⁻¹)
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NO₂ asymmetric and symmetric stretching (approximately 1520-1550 cm⁻¹ and 1340-1380 cm⁻¹)
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C-F stretching (approximately 1000-1400 cm⁻¹)
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NMR Spectroscopy would provide structural confirmation through:
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¹H NMR signals for olefinic protons with coupling constants confirming the (E)-configuration
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Distinct aromatic proton patterns reflecting the 3-nitro and 4-fluoro substitution patterns
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¹³C NMR signals showing the carbonyl carbon and other characteristic carbon environments
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Elemental Analysis would confirm the empirical formula C15H10FNO3.
Although specific biological activities of (E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one are not directly mentioned in the search results, chalcones as a class exhibit diverse biological properties. Related literature referenced in the search results indicates that chalcones possess various biological activities , which may include:
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Anti-inflammatory properties
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Anticancer and antitumor activities
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Antimicrobial effects
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Antioxidant properties
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Enzyme inhibition capabilities
The specific substitution pattern in (E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one may influence these activities:
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The nitro group at the meta position of one phenyl ring is a strong electron-withdrawing group that could enhance certain biological activities, particularly antimicrobial and anticancer properties.
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The fluoro substituent at the para position of the other phenyl ring may improve pharmacokinetic properties, including membrane permeability and metabolic stability.
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The (E)-configuration of the double bond determines the spatial arrangement of the two aromatic rings, which can significantly impact the compound's interaction with biological targets.
Comparison with Related Compounds
Understanding (E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one in the context of related compounds provides valuable insights into its properties and potential applications.
Structural Variations in Related Chalcones
These structural variations can significantly influence physicochemical properties, crystal packing, and biological activities. For example, the position of the nitro group affects the electronic distribution across the molecule, which in turn influences reactivity and intermolecular interactions.
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